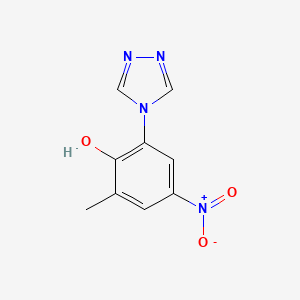

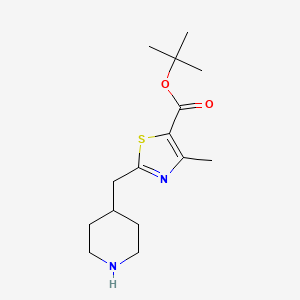

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-nitrophenol is a nitrophenol derivative . It is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .

Synthesis Analysis

The synthesis of 2-methyl-4-nitrophenol has been reported . The synthesis of triazolothiadiazine and its derivatives, which are related to the triazole component of the compound, has also been discussed .Molecular Structure Analysis

The molecular formula of 2-methyl-4-nitrophenol is CH3C6H3(NO2)OH . The structure of the molecule is nearly planar . The structure of related triazolothiadiazine compounds, which share the triazole component, has been reviewed .Chemical Reactions Analysis

The reduction of 2-methyl-4-nitrophenol, catalyzed by porous carbon-encapsulated gold nanoparticles, has been investigated . The reaction of related triazole compounds has also been studied .Physical And Chemical Properties Analysis

The melting point of 2-methyl-4-nitrophenol is 93-98 °C (lit.) . Its molecular weight is 153.14 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Pharmaceutical Chemistry and Drug Discovery

1,2,4-Triazole-containing scaffolds, including MNTP, play a crucial role in drug discovery. These compounds are present in an array of pharmaceuticals and biologically important molecules. MNTP’s unique structure and properties make it a valuable pharmacophore. It interacts with biological receptors through hydrogen bonding and dipole interactions. Notably, several drugs containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, have been developed .

Antimicrobial Agents

MNTP and related 1,2,4-triazole derivatives exhibit antimicrobial activity. Their N–C–S linkage in the skeleton contributes to their effectiveness. Researchers have explored MNTP’s potential as an antimicrobial agent, making it relevant in combating infections .

Atmospheric Chemistry and Environmental Monitoring

MNTP serves as a target compound for measuring methylnitrophenol concentrations and stable isotope ratios in atmospheric particulate matter. It also acts as an internal standard in determining monoaromatic nitro compounds in atmospheric aerosols using high-performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) methods .

Energetic Materials

While not directly related to MNTP, 1,2,4-triazoles have been investigated as thermally robust energetic materials. These compounds exhibit insensitivity and potential applications as metal-free detonating substances .

Biological Activities

1,2,4-Triazoles, including MNTP, demonstrate diverse biological activities. They have been studied for their antitumor, cytotoxic, anti-inflammatory, antioxidant, and analgesic properties. For instance, certain derivatives of MNTP exhibit potent effects on prostate cancer cells .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety, such as this one, have been reported to exhibit a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic potential .

Mode of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is reported to be one of the compounds in diesel exhaust particles (dep) that shows potential vasodilatation activity in rats .

properties

IUPAC Name |

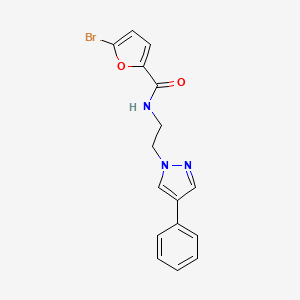

2-methyl-4-nitro-6-(1,2,4-triazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-6-2-7(13(15)16)3-8(9(6)14)12-4-10-11-5-12/h2-5,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRYXSMOBXTPDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N2C=NN=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)

![3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2411899.png)

![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)

![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)